(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyl group, a phenylpicolinamido group, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the butanoic acid backbone: This can be achieved through the aldol condensation of acetaldehyde and butanal, followed by oxidation.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via a stereoselective reduction of a ketone intermediate.
Attachment of the phenylpicolinamido group: This step involves the coupling of a phenylpicolinamide derivative with the hydroxylated butanoic acid intermediate using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO₄.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The phenylpicolinamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ in acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpicolinamido group plays a crucial role in binding affinity and specificity, while the hydroxyl and butanoic acid groups contribute to the overall molecular stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: Known for its multiple inhibitory effects on SARS-CoV-2 targets.
(2S,3S)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid: A stereoisomer with different biological activity and binding affinity.
Uniqueness
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties
Properties
CAS No. |
1247729-31-2 |
---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)14(16(21)22)18-15(20)13-9-5-8-12(17-13)11-6-3-2-4-7-11/h2-10,14,19H,1H3,(H,18,20)(H,21,22)/t10-,14+/m1/s1 |
InChI Key |
MJFFQDUBOUURMO-YGRLFVJLSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.